Mutant Aldo-Keto Reductase Catalytic Efficiency: Para-Chloro vs. Ortho-, Meta-, and Unsubstituted Benzoylformate Esters
In a systematic head-to-head comparison using an engineered mutant of Candida tenuis xylose reductase (CtXR), ethyl 4-chlorobenzoylformate demonstrated a catalytic efficiency (kcat/Km) of 56,000 M⁻¹ s⁻¹, representing a 47-fold improvement over the wild-type enzyme baseline and substantially outperforming its positional isomers. The mutant enzyme reduced ethyl 2-chlorobenzoylformate with an efficiency of 29,000 M⁻¹ s⁻¹ (24-fold over wild-type) and ethyl 3-chlorobenzoylformate with an efficiency of 3,000 M⁻¹ s⁻¹ (58-fold over wild-type). The para-chloro isomer thus exhibits a 1.9-fold higher absolute catalytic efficiency than the ortho isomer and an 18.7-fold higher efficiency than the meta isomer with the same mutant enzyme [1]. Wild-type baseline catalytic efficiencies were 1,200 M⁻¹ s⁻¹ (para), 350 M⁻¹ s⁻¹ (ortho), and 52 M⁻¹ s⁻¹ (meta), respectively [1]. The engineered enzyme retained >99% enantioselectivity for all substrates [1].
| Evidence Dimension | Mutant CtXR catalytic efficiency (kcat/Km) for NADH-dependent reduction of benzoylformate esters |
|---|---|
| Target Compound Data | 56,000 ± 5,000 M⁻¹ s⁻¹ (ethyl 4-chlorobenzoylformate, 1.5 mM) |
| Comparator Or Baseline | Ethyl 2-chlorobenzoylformate: 29,000 ± 4,000 M⁻¹ s⁻¹; Ethyl 3-chlorobenzoylformate: 3,000 ± 80 M⁻¹ s⁻¹; Wild-type enzyme (para): 1,200 ± 100 M⁻¹ s⁻¹ |
| Quantified Difference | Para vs. ortho: 1.9-fold higher; Para vs. meta: 18.7-fold higher; Para mutant vs. wild-type: 47-fold improvement |
| Conditions | Mutant CtXR (loop-engineered variant), 1.5 mM substrate, 300 mM NADH, pH 6.5, 30°C |
Why This Matters
For biocatalytic process development, the para-chloro isomer delivers nearly double the throughput of the ortho isomer and 19-fold higher than the meta isomer under identical conditions, directly reducing enzyme loading requirements and production cycle time.
- [1] Kratzer, R.; Nidetzky, B. Acceleration of an aldo-keto reductase by minimal loop engineering. Protein Engineering, Design and Selection, 2014, 27(8), 245-253. DOI: 10.1093/protein/gzu017. View Source
